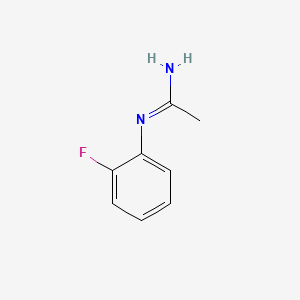

Ethanimidamide, N-(2-fluorophenyl)-

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(2-フルオロフェニル)エタンイミダミドは、分子式がC8H9FN2の化学化合物です。フェニル環にフッ素原子が結合した独特の構造で知られています。

準備方法

合成経路と反応条件

N-(2-フルオロフェニル)エタンイミダミドの合成は、一般的に、2-フルオロアニリンとクロロギ酸エチルを反応させ、次にアンモニアを添加することにより行われます。 反応条件は、多くの場合、ジクロロメタンなどの溶媒と、トリエチルアミンなどの触媒を必要とするため、反応を促進します .

工業生産方法

工業的な設定では、N-(2-フルオロフェニル)エタンイミダミドの生産には、連続フローリアクターなどの、よりスケーラブルな方法が使用される場合があります。これは、品質と収量の一貫性を確保するためです。 自動化システムと反応パラメータの精密な制御は、大規模生産に不可欠です .

化学反応の分析

反応の種類

N-(2-フルオロフェニル)エタンイミダミドは、さまざまな種類の化学反応を起こします。その中には、以下のようなものがあります。

酸化: この反応は、過マンガン酸カリウムなどの酸化剤によって促進され、対応するアミドを形成します。

還元: 水素化リチウムアルミニウムなどの還元剤を使用すると、対応するアミンに還元されます。

一般的な試薬と条件

酸化: 酸性媒体中の過マンガン酸カリウム。

還元: 無水エーテル中の水素化リチウムアルミニウム。

置換: ジメチルホルムアミド (DMF) 中の水素化ナトリウム。

主要な生成物

これらの反応から生成される主な生成物には、アミド、アミン、置換フェニル誘導体などがあります。これは、使用される特定の反応条件と試薬によって異なります .

科学的研究の応用

N-(2-フルオロフェニル)エタンイミダミドは、科学研究において幅広い用途があります。

化学: より複雑な分子の合成のためのビルディングブロックとして使用されます。

生物学: この化合物は、抗菌作用や抗炎症作用など、潜在的な生物活性について研究されています。

医学: 薬物中間体としての可能性を探索する研究が進められています。

産業: 特殊化学品や材料の製造に使用されます.

作用機序

N-(2-フルオロフェニル)エタンイミダミドがその効果を発揮するメカニズムには、特定の分子標的との相互作用が関与しています。フェニル環のフッ素原子は、化合物が生物分子と相互作用する能力を高め、さまざまな経路やプロセスに影響を与える可能性があります。 関与する正確な分子標的と経路を解明するためには、詳細な研究が必要です .

類似化合物の比較

類似化合物

- 2-(3,4-ジフルオロフェニル)エタンイミダミド

- 2-(4-フルオロフェノキシ)エタンイミダミド塩酸塩

- 2-[(4-フルオロフェニル)チオ]-N-ヒドロキシエタンイミダミド

独自性

N-(2-フルオロフェニル)エタンイミダミドは、フェニル環上のフッ素原子の特定の位置により、他の分子との反応性と相互作用に大きく影響を与えるため、際立っています。 このユニークな構造上の特徴は、さまざまな用途や研究において貴重な化合物となっています .

類似化合物との比較

Similar Compounds

- 2-(3,4-Difluorophenyl)ethanimidamide

- 2-(4-Fluorophenoxy)ethanimidamide hydrochloride

- 2-[(4-fluorophenyl)thio]-N-hydroxyethanimidamide

Uniqueness

Ethanimidamide, N-(2-fluorophenyl)- stands out due to the specific positioning of the fluorine atom on the phenyl ring, which can significantly influence its reactivity and interactions with other molecules. This unique structural feature makes it a valuable compound for various applications and research studies .

特性

CAS番号 |

87356-46-5 |

|---|---|

分子式 |

C8H9FN2 |

分子量 |

152.17 g/mol |

IUPAC名 |

N'-(2-fluorophenyl)ethanimidamide |

InChI |

InChI=1S/C8H9FN2/c1-6(10)11-8-5-3-2-4-7(8)9/h2-5H,1H3,(H2,10,11) |

InChIキー |

GJFYEWVFFROKKM-UHFFFAOYSA-N |

正規SMILES |

CC(=NC1=CC=CC=C1F)N |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[(2S)-5,5-dimethyl-3-octadecyl-1,3-thiazolidin-2-yl]-4-hydroxybenzenesulfonic acid](/img/structure/B12686862.png)

![[(1R)-9-azabicyclo[4.2.1]non-2-en-2-yl]-(1,2-oxazolidin-2-yl)methanone;(E)-but-2-enedioic acid](/img/structure/B12686884.png)